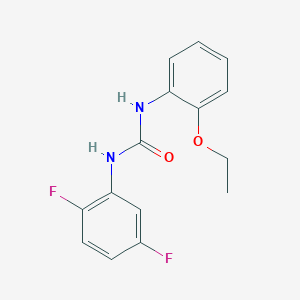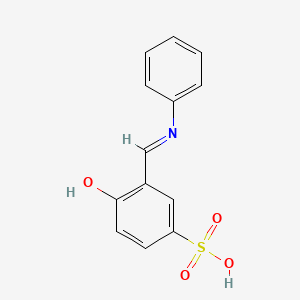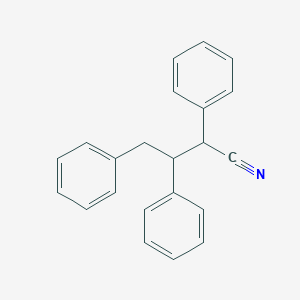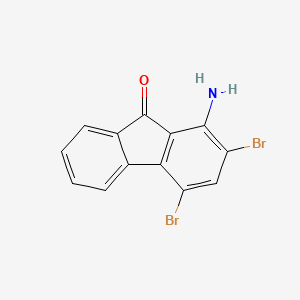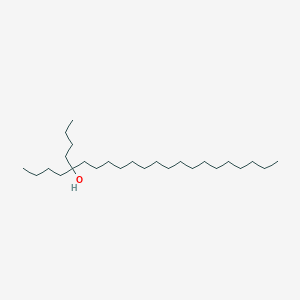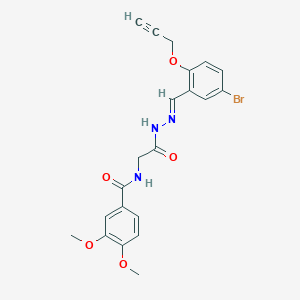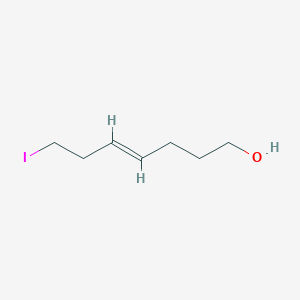
5-nitronaphthalene-1-sulfonyl Fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitronaphthalene-1-sulfonyl fluoride is an organic compound with the molecular formula C₁₀H₆FNO₄S It is a derivative of naphthalene, featuring a nitro group at the 5-position and a sulfonyl fluoride group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitronaphthalene-1-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a naphthalene derivative. One common method is the direct fluorosulfonylation of naphthalene derivatives using fluorosulfonyl radicals. This method is efficient and provides a straightforward approach to producing sulfonyl fluorides .
Another approach involves the conversion of sulfonic acids or sulfonates to sulfonyl fluorides. This can be achieved through a one-pot synthesis using mild reaction conditions and readily available reagents . For example, sulfonic acid sodium salts can be converted to sulfonyl fluorides using thionyl fluoride in high yields .
Industrial Production Methods
Industrial production of sulfonyl fluorides often relies on the fluoride-chloride exchange method. This involves the reaction of arenesulfonyl chlorides with fluoride sources such as potassium fluoride (KF) or potassium bifluoride (KHF₂) in the presence of a phase transfer catalyst . This method is widely used due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Nitronaphthalene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the naphthalene ring makes it susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions to replace the fluoride ion.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Scientific Research Applications
5-Nitronaphthalene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Chemical Biology: Used in the development of bioorthogonal chemistry techniques, such as Sulfur (VI) Fluoride Exchange (SuFEx) click chemistry.
Drug Discovery: Its unique reactivity makes it a valuable tool in the design of enzyme inhibitors and other bioactive molecules.
Materials Science: Employed in the synthesis of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of 5-nitronaphthalene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in SuFEx click chemistry, where the compound forms stable sulfur (VI) linkages with various nucleophiles . The nitro group on the naphthalene ring can also participate in electron-withdrawing effects, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Chlorides: These compounds are similar in structure but have a chlorine atom instead of a fluoride atom.
Sulfonyl Bromides: These compounds have a bromine atom instead of a fluoride atom.
Uniqueness
5-Nitronaphthalene-1-sulfonyl fluoride is unique due to its balance of reactivity and stability. The presence of the nitro group enhances its electrophilic nature, making it a versatile reagent in various chemical reactions. Its stability under physiological conditions makes it suitable for applications in chemical biology and drug discovery .
Properties
CAS No. |
108045-25-6 |
|---|---|
Molecular Formula |
C10H6FNO4S |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
5-nitronaphthalene-1-sulfonyl fluoride |
InChI |
InChI=1S/C10H6FNO4S/c11-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)12(13)14/h1-6H |
InChI Key |
YXFCEYJBLGYFQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)F)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


